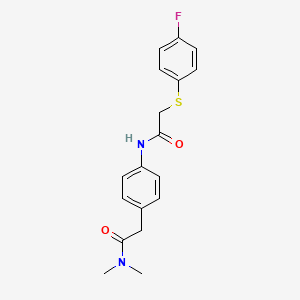

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide

CAS No.: 1206989-57-2

Cat. No.: VC6667867

Molecular Formula: C18H19FN2O2S

Molecular Weight: 346.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206989-57-2 |

|---|---|

| Molecular Formula | C18H19FN2O2S |

| Molecular Weight | 346.42 |

| IUPAC Name | 2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]-N,N-dimethylacetamide |

| Standard InChI | InChI=1S/C18H19FN2O2S/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22) |

| Standard InChI Key | GNEPIAGXBVGKPD-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F |

Introduction

Synthesis Pathway

The synthesis of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide typically involves the following steps:

-

Thioether Formation:

The reaction begins with the nucleophilic substitution of a halogenated fluorophenyl derivative with a thiol group to form the thioether bond. -

Acetamido Coupling:

The thioether intermediate reacts with an acetamide derivative under controlled conditions to form the acetamido linkage. -

Dimethylation:

The final step involves introducing the dimethylacetamide group via alkylation or amidation reactions.

The process requires precise control of temperature, solvents, and catalysts to ensure high yield and purity.

Antibacterial and Antitubercular Potential

Compounds with similar structural frameworks have demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis. The fluorophenyl-thioether moiety is known to enhance membrane permeability and target bacterial enzymes effectively .

Drug Design

The compound's unique combination of hydrophilic (acetamido group) and hydrophobic (fluorophenyl ring) features makes it an attractive scaffold for drug development targeting diseases like cancer, bacterial infections, and inflammatory disorders .

Analytical Characterization

The compound can be characterized using various analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C):

-

Provides information about the hydrogen and carbon environments in the molecule.

-

Key peaks include signals for aromatic protons (~7–8 ppm), amide protons (~9 ppm), and methyl groups (~3 ppm).

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight (346.42 g/mol).

-

-

Infrared Spectroscopy (IR):

-

Strong absorption bands for amide bonds (~1650 cm⁻¹ for C=O stretching).

-

-

X-ray Crystallography:

-

Determines precise molecular geometry and confirms intramolecular hydrogen bonding patterns.

-

Solubility Challenges

While polar solvents can dissolve the compound, its solubility in water may be limited due to its aromatic nature.

Toxicity Studies

Further investigation is required to assess its cytotoxicity across various cell lines to ensure safety for therapeutic applications.

Derivative Optimization

Structural modifications, such as introducing electron-withdrawing or donating groups on the phenyl ring, could enhance biological activity or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume